molecular formula C6H6BrNO B185791 3-Amino-2-bromophenol CAS No. 100367-36-0

3-Amino-2-bromophenol

Cat. No. B185791
CAS RN: 100367-36-0
M. Wt: 188.02 g/mol
InChI Key: ZSNIVQDQECTJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-bromophenol is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 3-Amino-2-bromophenol involves several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromophenol consists of a benzene ring with a bromine atom, an amino group, and a hydroxyl group attached to it .


Chemical Reactions Analysis

Phenols, such as 3-Amino-2-bromophenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .

It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Bromophenols in Marine Algae : Zhao et al. (2005) identified bromophenols coupled with amino acid or nucleoside derivatives in the red alga Rhodomela confervoides, but they were found inactive against several microorganisms and human cancer cell lines. This indicates potential but unconfirmed bioactivity in marine-derived bromophenols (Zhao et al., 2005).

  • Antioxidant and Enzyme Inhibitory Actions : Öztaşkın et al. (2017) synthesized novel bromophenols and demonstrated their powerful antioxidant activities and inhibitory effects against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential for therapeutic applications (Öztaşkın et al., 2017).

  • Anticancer Activities : A study by Guo et al. (2018) on a novel bromophenol derivative, BOS-102, found it effective in inducing cell cycle arrest and apoptosis in human lung cancer cells, indicating the potential of bromophenols as anticancer drugs (Guo et al., 2018).

  • Quantitative Analysis in Red Algae : Hofer et al. (2019) developed an HPLC method for analyzing bromophenolic compounds in the red alga Vertebrata lanosa, contributing to the understanding of bromophenols' role in nature and potential applications (Hofer et al., 2019).

  • Chemiluminescent Detection in DNA Analysis : Yu et al. (2016) discovered that bromophenol red acts as a signal enhancer in chemiluminescent detection of sequence-specific DNA, suggesting applications in molecular biology and clinical diagnostics (Yu et al., 2016).

  • Cellular Antioxidant Effect : Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa, highlighting their potential as natural antioxidants (Olsen et al., 2013).

Safety And Hazards

3-Amino-2-bromophenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNIVQDQECTJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332614
Record name 3-Amino-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromophenol

CAS RN

100367-36-0
Record name 3-Amino-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-bromophenol
Reactant of Route 2
3-Amino-2-bromophenol
Reactant of Route 3
Reactant of Route 3
3-Amino-2-bromophenol
Reactant of Route 4
Reactant of Route 4
3-Amino-2-bromophenol
Reactant of Route 5
Reactant of Route 5
3-Amino-2-bromophenol
Reactant of Route 6
3-Amino-2-bromophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.